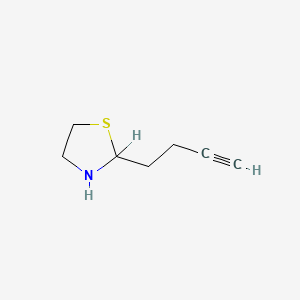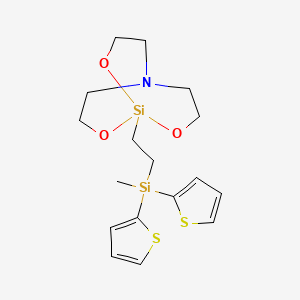
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(methyldi-2-thienylsilyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(methyldi-2-thienylsilyl)ethyl)- is a complex organosilicon compound. This compound belongs to the class of silatranes, which are known for their unique tricyclic structure and significant biological activity .
Vorbereitungsmethoden
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(methyldi-2-thienylsilyl)ethyl)- involves the reaction of silatrane HSi(OCH2CH2)3N with mercury (II) salts (HgX2), where X can be OCOMe, OCOCF3, OCOCCl3, SCN, or Br . This reaction yields the corresponding 1-substituted silatranes in good yields . The reaction conditions typically involve the use of an inert atmosphere and controlled temperatures to ensure the stability of the intermediate and final products .
Analyse Chemischer Reaktionen
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(methyldi-2-thienylsilyl)ethyl)- undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silatranes .
Wissenschaftliche Forschungsanwendungen
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(methyldi-2-thienylsilyl)ethyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(methyldi-2-thienylsilyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, proteins, and nucleic acids, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets simultaneously .
Vergleich Mit ähnlichen Verbindungen
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(methyldi-2-thienylsilyl)ethyl)- can be compared with other similar compounds, such as:
1-Ethylsilatrane: This compound has a similar tricyclic structure but with an ethyl group instead of the methyldi-2-thienylsilyl group.
1-Phenylsilatrane: This compound features a phenyl group and exhibits different chemical and biological properties compared to the methyldi-2-thienylsilyl derivative.
1-Ethenylsilatrane: This compound contains an ethenyl group and is used in different industrial applications.
The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(methyldi-2-thienylsilyl)ethyl)- lies in its specific functional group, which imparts distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
76666-19-8 |
|---|---|
Molekularformel |
C17H25NO3S2Si2 |
Molekulargewicht |
411.7 g/mol |
IUPAC-Name |
methyl-dithiophen-2-yl-[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)ethyl]silane |
InChI |
InChI=1S/C17H25NO3S2Si2/c1-24(16-4-2-12-22-16,17-5-3-13-23-17)14-15-25-19-9-6-18(7-10-20-25)8-11-21-25/h2-5,12-13H,6-11,14-15H2,1H3 |
InChI-Schlüssel |
SVQDGULQGBYUMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](CC[Si]12OCCN(CCO1)CCO2)(C3=CC=CS3)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)


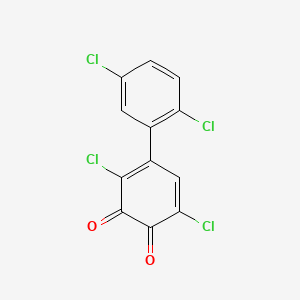


![(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde](/img/structure/B14455474.png)

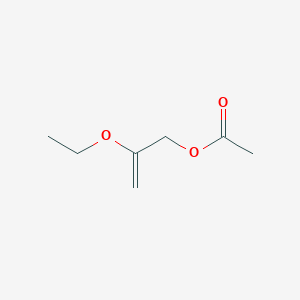
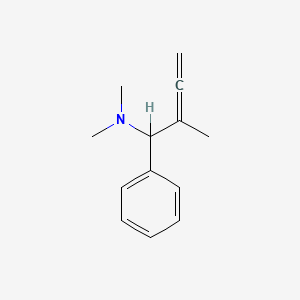
![4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B14455496.png)

![N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide](/img/structure/B14455504.png)
